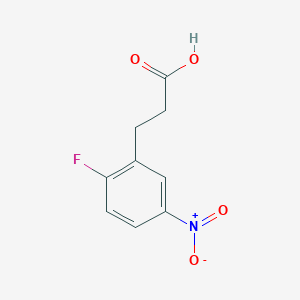
3-(2-Fluoro-5-nitrophenyl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-fluoro-5-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-5-nitrophenyl)propanoic acid typically involves the nitration of a fluorobenzene derivative followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-5-nitrofluorobenzene.
Grignard Reaction: The nitrofluorobenzene is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenylpropanoic acid derivative.
Hydrolysis: The final step involves hydrolysis of the ester group to yield 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and Grignard reactions, which enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-fluoro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Reduction: 3-(2-fluoro-5-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of 3-(2-fluoro-5-nitrophenyl)propanoic acid.
Applications De Recherche Scientifique
3-(2-fluoro-5-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor to biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-fluoro-5-nitrophenyl)propanoic acid depends on its chemical structure. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interaction with biological targets. The carboxylic acid group allows for further derivatization and interaction with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-fluoro-4-nitrophenyl)propanoic acid
- 3-(2-chloro-5-nitrophenyl)propanoic acid
- 3-(2-fluoro-5-aminophenyl)propanoic acid
Uniqueness
3-(2-fluoro-5-nitrophenyl)propanoic acid is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H8FNO4 |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
3-(2-fluoro-5-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8FNO4/c10-8-3-2-7(11(14)15)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
Clé InChI |
OKDGAVZCEGWDJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



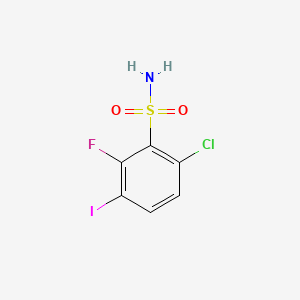
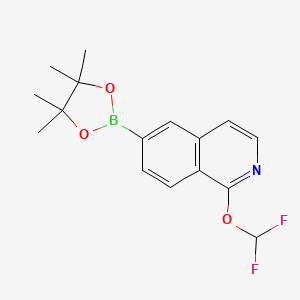
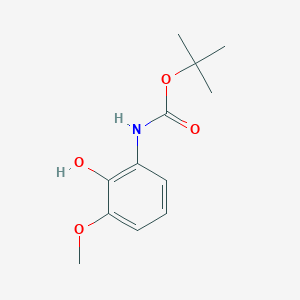
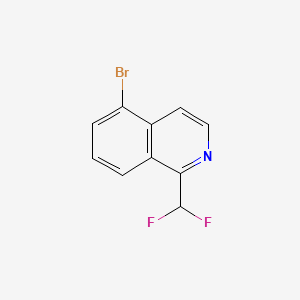
![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
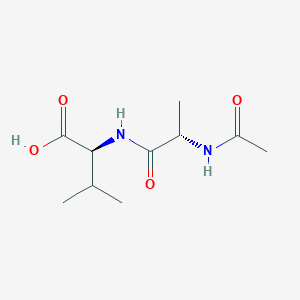
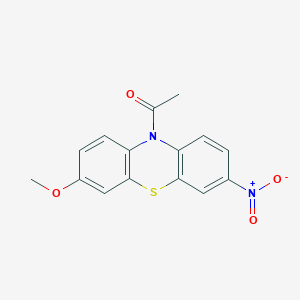
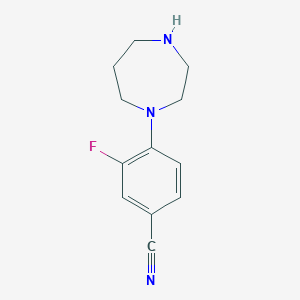
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
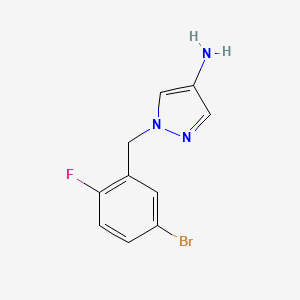
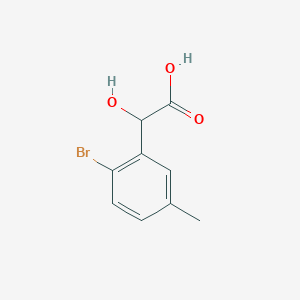
![2-[(2-Methylprop-2-EN-1-YL)oxy]-N-{[3-(2-methylpropyl)-1,2,4-oxadiazol-5-YL]methyl}benzamide](/img/structure/B13549095.png)
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
